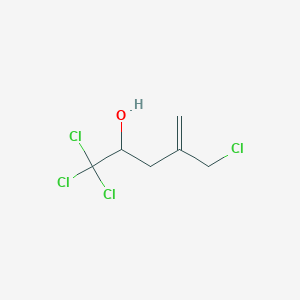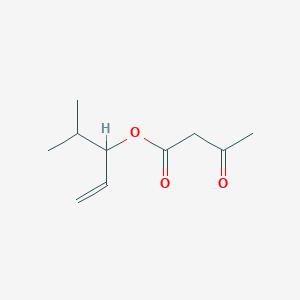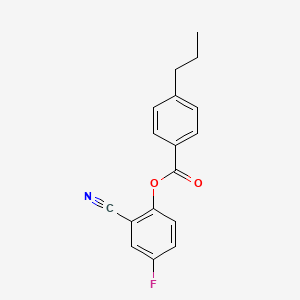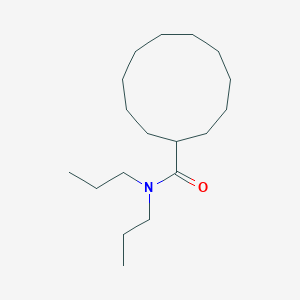
ethyl (Z)-2-(cyanomethanimidoyl)-3-hydroxybut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (Z)-2-(cyanomethanimidoyl)-3-hydroxybut-2-enoate is an organic compound with a complex structure that includes a cyano group, a hydroxyl group, and an ester functional group
Méthodes De Préparation
The synthesis of ethyl (Z)-2-(cyanomethanimidoyl)-3-hydroxybut-2-enoate typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethyl acetoacetate with cyanamide under basic conditions to form the intermediate, which is then subjected to further reactions to yield the final product. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
Ethyl (Z)-2-(cyanomethanimidoyl)-3-hydroxybut-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Ethyl (Z)-2-(cyanomethanimidoyl)-3-hydroxybut-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl (Z)-2-(cyanomethanimidoyl)-3-hydroxybut-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the hydroxyl and ester groups can participate in hydrogen bonding and other interactions. These interactions can affect molecular pathways and enzyme activities, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl (Z)-2-(cyanomethanimidoyl)-3-hydroxybut-2-enoate can be compared with similar compounds such as:
Ethyl acetoacetate: Lacks the cyano group and has different reactivity.
Cyanamide: Contains the cyano group but lacks the ester and hydroxyl groups.
Hydroxybutanoates: Similar structure but without the cyano group
Propriétés
Formule moléculaire |
C8H10N2O3 |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
ethyl (Z)-2-(cyanomethanimidoyl)-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(12)7(5(2)11)6(10)4-9/h10-11H,3H2,1-2H3/b7-5-,10-6? |
Clé InChI |
YNXFYRSAIQEIPA-ZRVKZBDCSA-N |
SMILES isomérique |
CCOC(=O)/C(=C(/C)\O)/C(=N)C#N |
SMILES canonique |
CCOC(=O)C(=C(C)O)C(=N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B14355862.png)
![[2-(2,3,3,4,5-Pentamethylhexa-1,4-dien-1-yl)phenoxy]acetic acid](/img/structure/B14355879.png)









![[2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-oxazolidin-4-yl]methanol](/img/structure/B14355940.png)


